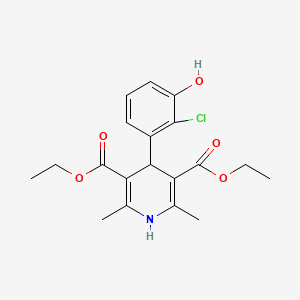
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate is a compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.674 g/mol . This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and reagents such as triphosgene and sodium acetate . The process may involve multiple steps, including the formation of intermediate compounds like ethyl benzoate and benzohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives .
科学的研究の応用
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
作用機序
The mechanism of action of 5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate is unique due to its specific structure, which combines the oxadiazole ring with a phenyl group and a chloroethyl carbamate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H10ClN3O3 |
|---|---|
分子量 |
267.67 g/mol |
IUPAC名 |
(5-phenyl-1,2,4-oxadiazol-3-yl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C11H10ClN3O3/c12-6-7-13-11(16)17-10-14-9(18-15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) |
InChIキー |
QSSFTMAZGZFMIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)OC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


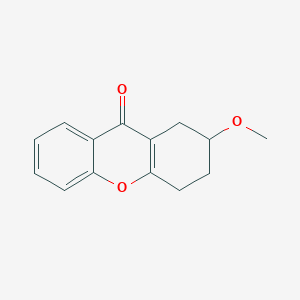
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
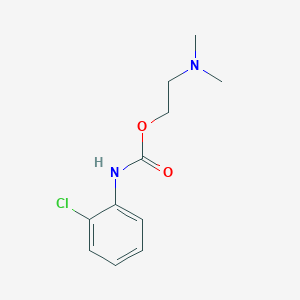
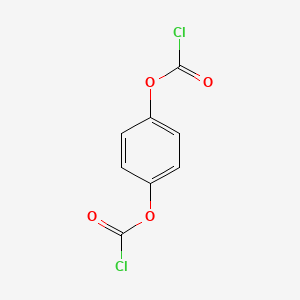
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)

![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
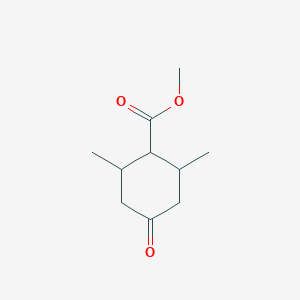

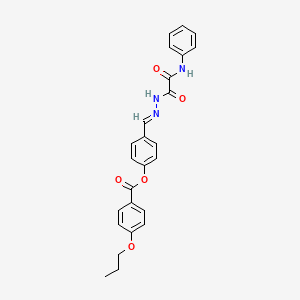
![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
